N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Beschreibung
This compound belongs to a class of pyrimidinone-based acetamides characterized by a sulfur-linked pyrimidinone core and an arylacetamide moiety. Its molecular formula is C₁₇H₂₁N₃O₄S, with a molecular weight of 363.43 g/mol. Key structural features include:
- A 4-propyl-6-oxo-1,6-dihydropyrimidin-2-yl group, providing a tautomeric system capable of hydrogen bonding.
- A 2,4-dimethoxyphenyl substituent on the acetamide nitrogen, contributing electron-donating effects and enhanced solubility.
- A sulfanyl (-S-) linker between the pyrimidinone and acetamide groups, influencing conformational flexibility and redox stability.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-7-6-12(23-2)9-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUGICIXPUGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C17H21N3O4S
- Molecular Weight : 357.43 g/mol
Structural Features
The compound features a dihydropyrimidine ring which is known for various biological activities, along with a sulfanyl group that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.28 | |
| HEPG2 (Liver Cancer) | 8.107 | |
| A549 (Lung Cancer) | 8.0 | |
| Jurkat E6.1 (T-cell Leukemia) | 10.79 |
The anticancer activity of this compound is believed to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases 3, 8, and 9, leading to increased DNA fragmentation and cell cycle arrest at the G1 phase .
- Inhibition of Kinase Activity : It has been shown to inhibit ERK1/2 kinase activity, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The incorporation of specific substituents in the compound's structure enhances its biological activity:
- Trifluoromethyl Group : This group has been associated with increased cytotoxicity compared to other substituents .
- Dihydropyrimidine Ring Modifications : Variations in this ring structure can significantly alter the compound's potency against different cancer types .
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives, including those related to this compound. The findings indicated that these compounds exhibited promising anticancer activity across multiple cell lines with lower toxicity to normal cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Pyrimidinone Ring
2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide ()
- Pyrimidinone substitution: 4-propyl group.
- Key differences: The absence of methoxy groups reduces solubility (logP increases). Predicted pKa: 8.16 (vs.
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ()
- Pyrimidinone substitution: 5-(4-ethylphenylsulfonyl) group.
- Higher molecular weight (489.56 g/mol) compared to the target compound (363.43 g/mol) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
